molecular formula C8H9Cl3Si B3029741 1-Trichlorosilylethylbenzene CAS No. 7726-28-5

1-Trichlorosilylethylbenzene

Cat. No. B3029741
Key on ui cas rn: 7726-28-5
M. Wt: 239.6 g/mol
InChI Key: LPEPXQRITZMOPR-UHFFFAOYSA-N
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Patent
US08143336B2

Procedure details

Into a 2-liter round-bottom flask fitted with a reflux condenser, addition funnel and magnetic stir bar, was charged styrene (410 g, 3.94 mols) and Bis(triphenylphosphine)palladium (II) dichloride (1.2 g, 0.3% wt). The reaction mixture was heated to 70° C. and then trichlorosilane (532.8 g, 3.94 mols) was added dropwise to the reaction mixture. During the addition, the reaction mixture was maintained between 80 to 110° C. After the addition was finished, the reaction mixture was kept at 70° C. for additional two hours. After distillation, >98% pure (1-phenylethyl)trichlorosilane (840 g, 99% purity) was obtained (collected at 78° C./3 mmHg). The product structure was characterized by GC-MS.
Quantity
410 g
Type
reactant
Reaction Step One
Name
Bis(triphenylphosphine)palladium
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
532.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Cl:9][SiH:10]([Cl:12])[Cl:11]>C1(C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)[Pd][P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[C:3]1([CH:2]([Si:10]([Cl:12])([Cl:11])[Cl:9])[CH3:1])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |^1:18,32|

Inputs

Step One
Name
Quantity
410 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Bis(triphenylphosphine)palladium
Quantity
1.2 g
Type
catalyst
Smiles
C1([P]([Pd][P](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)=CC=CC=C1
Step Two
Name
Quantity
532.8 g
Type
reactant
Smiles
Cl[SiH](Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2-liter round-bottom flask fitted with a reflux condenser, addition funnel and magnetic stir bar
ADDITION
Type
ADDITION
Details
During the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was maintained between 80 to 110° C
ADDITION
Type
ADDITION
Details
After the addition
DISTILLATION
Type
DISTILLATION
Details
After distillation

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C)[Si](Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 840 g
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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